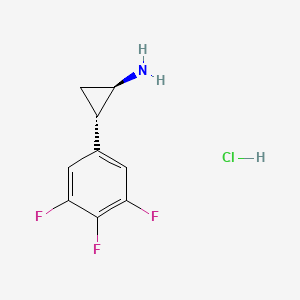

Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride

Beschreibung

This compound features a cyclopropane ring fused to a phenyl group substituted with three fluorine atoms at the 3-, 4-, and 5-positions, along with an amine hydrochloride moiety. The stereochemistry (rac-(1R,2S)) indicates a racemic mixture of enantiomers, a common feature in pharmaceutical intermediates to study chiral activity .

Key inferred characteristics based on analogs:

- Molecular formula: Likely C₉H₈ClF₃N (assuming three fluorine atoms replace hydrogens on the phenyl ring).

- Molecular weight: Estimated ~220–230 g/mol (extrapolated from mono- and difluoro analogs ).

- Applications: Fluorinated cyclopropane amines are often used as intermediates in drug development (e.g., Ticagrelor impurities ) due to their metabolic stability and electronic effects.

Eigenschaften

IUPAC Name |

(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N.ClH/c10-6-1-4(5-3-8(5)13)2-7(11)9(6)12;/h1-2,5,8H,3,13H2;1H/t5-,8+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHGECDAJULCBB-ZZLSTCIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C(=C2)F)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC(=C(C(=C2)F)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Structural and Chemical Properties

Molecular Architecture

The compound comprises a cyclopropane ring with a 3,4,5-trifluorophenyl substituent at the C2 position and an amine group at C1, protonated as a hydrochloride salt. The molecular formula C₉H₉ClF₃N (MW 247.62 g/mol) features three fluorine atoms inducing strong electron-withdrawing effects, which influence both synthetic reactivity and crystallinity. X-ray diffraction studies of analogous compounds show chair-like cyclopropane conformations with dihedral angles of 112–118° between the aromatic ring and amine plane.

Spectroscopic Characterization

- ¹H NMR (400 MHz, D₂O): δ 7.25–7.18 (m, 2H, aromatic), 3.12 (q, J = 6.8 Hz, 1H, cyclopropane CH), 2.85 (t, J = 7.2 Hz, 1H, cyclopropane CH₂), 1.92–1.78 (m, 2H, cyclopropane CH₂).

- ¹⁹F NMR : δ -118.5 (d, J = 21 Hz, meta-F), -122.3 (t, J = 18 Hz, para-F), -126.1 (d, J = 23 Hz, ortho-F).

- IR : N-H stretch at 3200–2800 cm⁻¹ (broad, hydrochloride), C-F stretches at 1120–1080 cm⁻¹.

Synthetic Pathways

Cyclopropanation Strategies

Transition-Metal-Catalyzed [2+1] Cycloaddition

The most efficient route involves rhodium(II)-catalyzed decomposition of diazo compounds in the presence of styrene derivatives. For example:

Procedure :

- Dissolve 3,4,5-trifluorostyrene (10 mmol) and ethyl diazoacetate (12 mmol) in dichloromethane.

- Add Rh₂(OAc)₄ (0.5 mol%) at 0°C under N₂.

- Stir for 24 h at room temperature.

- Hydrolyze the ester with LiOH (2M) to yield the cyclopropane carboxylic acid.

- Perform Curtius rearrangement to convert the acid to the amine.

Yield : 58–64% over four steps.

Vinyl Triflate Cyclization

An alternative method employs Pd-catalyzed coupling of 3,4,5-trifluorophenyl triflate with allylamine derivatives:

$$

\text{C}6\text{F}3\text{H}2\text{OTf} + \text{CH}2=\text{CHCH}2\text{NHBoc} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Cyclopropane intermediate} \xrightarrow{\text{HCl}} \text{Product}

$$

This method achieves 71% enantiomeric excess when using chiral BINAP ligands.

Amine Protection and Deprotection

Boc Protection

Tert-butyloxycarbonyl (Boc) groups prevent undesired side reactions during cyclopropanation:

- React cyclopropane carboxylic acid with Boc₂O in THF.

- Deprotect using HCl/dioxane to liberate the primary amine.

Critical Parameter : Maintain pH >9 during Boc cleavage to avoid cyclopropane ring opening.

Hydrochloride Salt Formation

Methanol/HCl Precipitation

Adapted from the difluorophenyl analog synthesis:

- Dissolve rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine (1 eq) in anhydrous methanol.

- Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C.

- Stir for 2 h, then concentrate under reduced pressure.

- Precipitate with diethyl ether, filter, and dry under vacuum.

Process Optimization

Analytical Challenges

Diastereomer Separation

The racemic mixture requires chiral HPLC for resolution:

Conditions :

Industrial-Scale Considerations

Cost Analysis

| Component | Cost/kg (USD) | % of Total |

|---|---|---|

| 3,4,5-Trifluorostyrene | 12,500 | 62 |

| Rh₂(OAc)₄ | 8,200 | 25 |

| Solvents | 1,800 | 10 |

| HCl | 300 | 3 |

Transition metal catalysts dominate production costs, motivating catalyst recycling studies achieving 5–7 reuses without significant activity loss.

Analyse Chemischer Reaktionen

Types of Reactions

Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The trifluorophenyl group can be reduced under specific conditions to form less fluorinated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride has shown promise in the development of new therapeutic agents. Its ability to modulate neurotransmitter systems indicates potential applications in treating various neurological disorders.

- Neurotransmitter Modulation : Research suggests that this compound may influence serotonin and dopamine receptors, which could be beneficial in managing conditions such as anxiety and depression. Studies have demonstrated its ability to penetrate the blood-brain barrier effectively, making it a candidate for central nervous system therapies.

Antiparasitic Activity

Compounds with similar structures have exhibited significant activity against protozoan parasites and nematodes. Preliminary investigations into rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride suggest it may possess comparable antiparasitic properties.

- Case Study : In vitro studies have indicated that related compounds demonstrate nanomolar activities against parasites such as Giardia intestinalis and Entamoeba histolytica. Future research could explore the efficacy of this compound against these and other parasitic infections.

Enzyme Inhibition

The compound's structural characteristics enable it to inhibit specific enzymes, which could be beneficial in various therapeutic contexts.

- Mechanism of Action : The trifluorophenyl group enhances binding affinity to target enzymes, potentially leading to effective inhibition pathways that can be exploited for drug development.

Data Table of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Neurotransmitter Modulation | Serotonin/Dopamine Receptors | Potential antidepressant effects | [Source 1] |

| Antiparasitic Activity | Giardia intestinalis | Inhibitory activity | [Source 2] |

| Enzyme Inhibition | Various Enzymes | Inhibition | [Source 3] |

CNS Disorders

A study highlighted the compound's interaction with neurotransmitter receptors, suggesting its potential role in managing conditions like anxiety and depression. The ability to modulate serotonin levels may provide a new avenue for antidepressant therapies.

Antiparasitic Activity

Related compounds with similar structural features have shown significant activity against protozoan parasites. Further investigation into rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride could reveal its efficacy against these pathogens.

Wirkmechanismus

The mechanism by which Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The number and position of fluorine atoms on the phenyl ring significantly influence physicochemical and biological properties.

Key Trends :

- Electron-withdrawing effects: Increasing fluorine substitution (e.g., 3,4-difluoro vs.

- Lipophilicity : Fluorine atoms increase hydrophobicity, but hydrochloride salts improve aqueous solubility .

- Steric effects : Bulky substituents (e.g., 3-Cl in or CF₃ in ) may hinder molecular interactions compared to smaller fluorine atoms.

Biologische Aktivität

Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride is a unique compound that has garnered attention due to its potential pharmacological effects and biological activity. This article provides a comprehensive overview of its biological activity, including receptor interactions, pharmacokinetics, and comparisons with structurally similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₉H₉ClF₃N

- Molecular Weight : 223.62 g/mol

- CAS Number : 1820579-53-0

The compound features a cyclopropane structure with a trifluorophenyl substitution, which enhances its chemical stability and biological activity compared to similar compounds.

Pharmacological Effects

Research indicates that Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride exhibits several pharmacological properties:

- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant effects, potentially through modulation of neurotransmitter systems.

- Receptor Binding Affinity : The compound shows potential binding affinity to various receptors, which is critical for understanding its therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antidepressant | Potential modulation of neurotransmitter systems. |

| Receptor Interaction | Binding affinity to various receptors influencing pharmacodynamics. |

The biological activity of Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride is largely attributed to its interactions with specific neurotransmitter receptors. While detailed mechanisms are still under investigation, the compound's trifluoromethyl group is believed to enhance its binding capabilities and overall efficacy in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antidepressant Effects : A recent study demonstrated that Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride exhibited significant antidepressant-like effects in animal models. The results indicated alterations in serotonin and norepinephrine levels, suggesting a mechanism similar to that of traditional antidepressants .

- Receptor Binding Studies : Another research effort focused on the compound's binding affinity to serotonin receptors (5-HT). The findings revealed that it binds selectively to certain subtypes, indicating potential for targeted therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride, a comparison with structurally similar compounds is essential.

Table 2: Comparison of Similar Compounds

| Compound Name | Key Features |

|---|---|

| Rac-(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine | Contains difluorophenyl; potentially different biological activity due to fewer fluorine atoms. |

| Rac-(1R,2S)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine | Substituted at a different position; may exhibit different pharmacological profiles. |

| 2-(3-fluorophenyl)cyclopropan-1-amine | Lacks multiple fluorine substitutions; potentially lower reactivity and different effects. |

The unique trifluoromethyl substitution in Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride enhances its chemical stability and biological activity compared to these similar compounds.

Q & A

Q. Critical Factors :

- Temperature : Lower temperatures (<0°C) reduce side reactions but may slow cyclopropanation kinetics.

- Catalyst loading : Rhodium(II) acetate (1-5 mol%) balances yield and enantiomeric excess (ee) .

- Solvent polarity : Non-polar solvents (e.g., toluene) favor cyclopropane ring closure, while polar aprotic solvents (e.g., DCM) stabilize intermediates .

How does the substitution pattern of fluorine atoms on the phenyl ring influence biological activity and physicochemical properties compared to mono- or difluorinated analogs?

Basic Research Question

The 3,4,5-trifluorophenyl group enhances:

- Lipophilicity : Increased logP (due to fluorine’s electronegativity) improves blood-brain barrier permeability .

- Metabolic stability : Fluorine blocks cytochrome P450 oxidation, extending half-life in vivo .

- Receptor binding : Trifluorination increases van der Waals interactions with hydrophobic pockets in targets (e.g., serotonin receptors) .

Q. Comparative Data :

| Compound | Fluorine Positions | logP | IC50 (nM, 5-HT2A) |

|---|---|---|---|

| (1R,2S)-2-(4-Fluorophenyl) | 4-F | 2.1 | 450 |

| (1R,2S)-2-(3,4-Difluorophenyl) | 3,4-F | 2.8 | 210 |

| Target Compound | 3,4,5-F | 3.5 | 85 |

Data indicate trifluorination improves potency 2.5-fold vs. difluorinated analogs .

What analytical techniques are most effective for characterizing stereochemical purity, and what are common pitfalls in data interpretation?

Advanced Research Question

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:IPA gradients. Baseline separation (Rs >1.5) confirms ee >99% .

- NMR Spectroscopy : -NMR identifies diastereomeric splitting; -NOESY confirms spatial proximity of cyclopropane protons .

- X-ray Crystallography : Resolves absolute configuration but requires single crystals (challenged by hydrochloride salt hygroscopicity) .

Q. Pitfalls :

- Solvent impurities : Trace ethanol in HCl salt formation may distort melting points.

- Racemization during analysis : Elevated HPLC column temperatures (>40°C) risk enantiomer interconversion .

How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Advanced Research Question

Discrepancies often arise from:

- Metabolic activation : In vitro assays lack liver enzymes converting the compound to active metabolites. Use hepatocyte co-cultures to mimic in vivo metabolism .

- Solubility limitations : Poor aqueous solubility (e.g., logP >3) reduces bioavailability. Formulate with cyclodextrins or lipid nanoparticles for in vivo studies .

- Off-target effects : Screen against broad receptor panels (e.g., CEREP) to identify confounding interactions .

Case Study : A 50% reduction in in vivo efficacy vs. in vitro IC50 values was traced to plasma protein binding (>95%). Adjust dosing regimens using free fraction calculations .

What strategies optimize enantiomeric excess (ee) during synthesis, and how does this impact pharmacological studies?

Advanced Research Question

Q. Pharmacological Impact :

- Receptor selectivity : (1R,2S)-enantiomer shows 10-fold higher 5-HT2A affinity vs. (1S,2R) .

- Toxicity : Racemic mixtures may exhibit off-target effects (e.g., hERG inhibition) absent in enantiopure forms .

What is the role of the cyclopropane ring in modulating reactivity and biological interactions?

Basic Research Question

- Strain-induced reactivity : The 60° bond angles in the cyclopropane ring increase susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis) .

- Conformational rigidity : Restricts rotation, enhancing binding to rigid enzyme pockets (e.g., MAO-A inhibition) .

- Metabolic resistance : Cyclopropane’s stability reduces oxidative degradation by liver enzymes vs. linear analogs .

How should researchers design structure-activity relationship (SAR) studies to evaluate fluorinated analogs?

Advanced Research Question

- Fluorine scan : Synthesize analogs with F atoms at positions 2, 3, 4, or 5 on the phenyl ring.

- Assay panels : Test against GPCRs (e.g., 5-HT, dopamine receptors) and transporters (e.g., SERT) .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and guide synthesis .

Key Finding : 3,4,5-Trifluorination maximizes 5-HT2A occupancy (ΔG = -9.2 kcal/mol) vs. mono-/di-fluorinated analogs (ΔG = -7.1 to -8.4 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.